N-(4-fluoro-3-nitrophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
N-(4-FLUORO-3-NITROPHENYL)-1-(4-METHOXYPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is a synthetic organic compound that features a pyrrolidine ring substituted with fluorine, nitro, methoxy, and amide functional groups
Properties
Molecular Formula |
C18H16FN3O5 |
|---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H16FN3O5/c1-27-14-5-3-13(4-6-14)21-10-11(8-17(21)23)18(24)20-12-2-7-15(19)16(9-12)22(25)26/h2-7,9,11H,8,10H2,1H3,(H,20,24) |
InChI Key |
GHARDRZHASZXPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUORO-3-NITROPHENYL)-1-(4-METHOXYPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE typically involves multi-step organic reactions. A common route might include:
Nitration: Introduction of the nitro group to the aromatic ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Formation of the Pyrrolidine Ring: Cyclization reactions to form the pyrrolidine ring.
Amidation: Formation of the amide bond.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction of Nitro Group: Formation of an amine derivative.
Substitution of Fluorine: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.
Material Science: As a building block for the synthesis of novel polymers or materials with unique properties.
Biological Research: As a probe to study biochemical pathways and interactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound could interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of functional groups like nitro, fluorine, and methoxy can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-FLUORO-3-NITROPHENYL)-1-(4-METHOXYPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE: can be compared with other pyrrolidine derivatives that have similar functional groups.
N-(4-FLUORO-3-NITROPHENYL)-1-(4-METHOXYPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE: can be compared with compounds like N-(4-FLUORO-3-NITROPHENYL)-1-(4-METHOXYPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE.
Uniqueness
The unique combination of functional groups in N-(4-FLUORO-3-NITROPHENYL)-1-(4-METHOXYPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE may confer specific properties such as enhanced binding affinity, selectivity, or stability, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
